molecular formula C16H32O2 B154748 Hexadecanoic-d31 acid CAS No. 39756-30-4

Hexadecanoic-d31 acid

Cat. No. B154748
CAS RN: 39756-30-4
M. Wt: 287.61 g/mol
InChI Key: IPCSVZSSVZVIGE-SAQPIRCFSA-N
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Mechanism of Action

Palmitic Acid-d31 exerts its effects by mimicking the behavior of palmitic acid in biological systems. It is incorporated into cellular membranes and metabolic pathways, allowing researchers to study the metabolism and function of fatty acids. The deuterium atoms in Palmitic Acid-d31 provide a distinct mass shift, making it easily detectable in mass spectrometry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Hexadecanoic-d31 acid are similar to those of regular palmitic acid It interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that palmitic acid, the non-deuterated form of this compound, can influence cell function. For instance, it has been shown to induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells

Temporal Effects in Laboratory Settings

It is known that palmitic acid can contribute to the oxidative stress tolerance of yeast cells over time

Metabolic Pathways

This compound is expected to be involved in similar metabolic pathways as palmitic acid. Palmitic acid is involved in several metabolic pathways, including fatty acid biosynthesis, fatty acid elongation, and fatty acid degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitic Acid-d31 can be synthesized through the deuteration of palmitic acid. The process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of Palmitic Acid-d31 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity Palmitic Acid-d31 .

Chemical Reactions Analysis

Types of Reactions

Palmitic Acid-d31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitic Acid-d31 is unique due to its specific deuteration pattern, which provides a distinct mass shift in mass spectrometry. This makes it an ideal internal standard for the quantification of palmitic acid and other fatty acids in complex mixtures .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583617
Record name (~2~H_31_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39756-30-4
Record name (~2~H_31_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic d31 acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Palmitic acid-d31 (Hexadecanoic-d31 acid) used in biological research?

A: Palmitic acid-d31 is a deuterated form of palmitic acid, a common saturated fatty acid. The deuterium labeling allows researchers to track its uptake and metabolism within cells and organisms using vibrational spectroscopic techniques like Fourier transform infrared (FTIR) microspectroscopy [, ]. This is because the C-D bond vibrates at a different frequency than the C-H bond, creating a distinct spectral signature.

Q2: Can you elaborate on the applications of Palmitic acid-d31 in studying lipid interactions?

A: One application is the investigation of lipid transfer between different cell types. For instance, researchers used Palmitic acid-d31 to directly demonstrate the transfer of lipids from adipocytes to prostate cancer cells []. By loading adipocytes with Palmitic acid-d31 and co-culturing them with prostate cancer cells, the researchers could track the movement of the labeled fatty acid using FTIR microspectroscopy. This provided evidence for the direct transfer of lipids, supporting the hypothesis that adipocytes can fuel cancer cell growth.

Q3: How does the use of Palmitic acid-d31 in live cell imaging benefit from advances in microscopy?

A: Recent advancements in microscopy techniques, such as femtosecond stimulated Raman loss (fSRL) microscopy, have significantly enhanced the sensitivity of vibrational imaging []. This technique, coupled with the use of Palmitic acid-d31, allows for real-time, bond-selective imaging of lipid dynamics within living cells with minimal photodamage. For example, researchers used fSRL microscopy and Palmitic acid-d31 to visualize the distribution of the labeled fatty acid inside live cells and even perform 3D sectioning of fat storage in live C. elegans [].

Q4: What are the challenges associated with live cell imaging using FTIR microspectroscopy, and how can they be addressed?

A: Live cell imaging with FTIR microspectroscopy faces challenges due to the strong infrared absorbance of water and maintaining cell viability outside a controlled environment []. Researchers developed a simple dynamic flow system that allows for prolonged sample viability during measurement, extending the observation window to at least 24 hours []. This system facilitates the study of dynamic processes like Palmitic acid-d31 uptake at different time points and opens possibilities for investigating drug-cell interactions and other cellular responses.

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